2-Methyl-5-propoxyphenylboronic acid pinacol ester
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Overview
Description
2-Methyl-5-propoxyphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is a derivative of boronic acid, where the boron atom is bonded to a phenyl group substituted with a methyl and a propoxy group, and the boron is further stabilized by a pinacol ester group. This compound is known for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-propoxyphenylboronic acid pinacol ester typically involves the reaction of 2-Methyl-5-propoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:
2-Methyl-5-propoxyphenylboronic acid+Pinacol→2-Methyl-5-propoxyphenylboronic acid pinacol ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-propoxyphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl or alkenyl compounds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a catalyst.
Oxidation: The boronic ester can be oxidized to form phenols or other oxygen-containing compounds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Protodeboronation: Reagents such as acids (e.g., HCl) or bases (e.g., NaOH) can be used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are commonly employed.
Major Products
Suzuki-Miyaura Coupling: Biaryl or alkenyl compounds.
Protodeboronation: The corresponding hydrocarbon.
Oxidation: Phenols or other oxygenated derivatives.
Scientific Research Applications
2-Methyl-5-propoxyphenylboronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is utilized in the study of biological processes and the development of diagnostic tools.
Mechanism of Action
The mechanism of action of 2-Methyl-5-propoxyphenylboronic acid pinacol ester in chemical reactions involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronate complex undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid Pinacol Ester
- 2-Methylphenylboronic Acid Pinacol Ester
- 5-Propoxyphenylboronic Acid Pinacol Ester
Uniqueness
2-Methyl-5-propoxyphenylboronic acid pinacol ester is unique due to the presence of both a methyl and a propoxy group on the phenyl ring. This substitution pattern can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methyl-5-propoxyphenyl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-7-10-18-13-9-8-12(2)14(11-13)17-19-15(3,4)16(5,6)20-17/h8-9,11H,7,10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJSPLXUKMJZQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OCCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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